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Compound of Interest
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Cat. No.: B046782

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetonitrile (BrCH2CN) is a highly reactive and versatile building block in organic
synthesis, playing a crucial role in the preparation of a wide range of agrochemicals.[1] Its
bifunctional nature, possessing both a reactive bromine atom susceptible to nucleophilic
substitution and a nitrile group that can undergo various transformations, makes it an
invaluable C2 synthon for introducing the cyanomethyl moiety into complex molecular
architectures.[1] This document provides detailed application notes and experimental protocols
for the use of bromoacetonitrile in the synthesis of key agrochemical classes, including
fungicides, herbicides, and insecticides.

Physicochemical Properties of Bromoacetonitrile

A summary of the key physicochemical properties of bromoacetonitrile is provided in the table
below.
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Property Value

CAS Number 590-17-0[1]

Molecular Formula C2H2BrN[1]

Molecular Weight 119.95 g/mol [1]

Appearance Colorless to pale yellow liquid[1]
Boiling Point 150-151 °C/752 mmHg

Density 1.722 g/mL at 25 °C

Solubilit Slightly soluble in water; miscible with organic
olubili
Y solvents like ethanol, ether, and chloroform.[1]

l. Fungicide Synthesis: Synthesis of a Fludioxonil
Intermediate

Fludioxonil is a broad-spectrum phenylpyrrole fungicide used for seed treatment and foliar
application.[2][3][4][5] Bromoacetonitrile is a key precursor for the synthesis of the
intermediate, (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile, via a Wittig reaction.[6]

Signaling Pathway: Synthesis of Fludioxonil
Intermediate

Triphenylphosphine

Bromoacetonitrile
Triphenylphosphonium Salt
4-formyl-2,2-difluoro (E)-3-(2,2-difluoro-1,3-benzodioxol
-1,3-benzodioxole -4-yl)acrylonitrile

Catalyst

NaOH (aq)
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Caption: Synthesis of a key fludioxonil intermediate.

Experimental Protocol: Synthesis of (E)-3-(2,2-difluoro-
1,3-benzodioxol-4-yl)acrylonitrile
This protocol is adapted from patent CN103896906A.[6]

Step 1: Synthesis of Bromoacetonitrile Triphenylphosphonium Salt

Parameter Value

Bromoacetonitrile (10.0 g, 83.4 mmol),

Reactants Triphenylphosphine (21.8 g, 83.1 mmol)
Solvent Toluene (300 mL)
Reaction Temperature Reflux
Reaction Time 4 hours
Product Bromoacetonitrile triphenylphosphonium salt
Yield 30.5 g (quantitative)

Procedure:

e To a solution of bromoacetonitrile (10.0 g, 83.4 mmol) in 300 mL of toluene, add
triphenylphosphine (21.8 g, 83.1 mmol).

o Heat the mixture to reflux and maintain for 4 hours.

e Cool the reaction mixture and filter the white precipitate to obtain bromoacetonitrile
triphenylphosphonium salt (30.5 g).

Step 2: Synthesis of 4-formyl-2,2-difluoro-1,3-benzodioxole

This intermediate is prepared from 2,2-difluoro-1,3-benzodioxole. The detailed procedure for
this step is not provided in the cited patent but can be achieved via formylation reactions known
in the art.
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Step 3: Wittig Reaction to form (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile

Parameter Value

4-formyl-2,2-difluoro-1,3-benzodioxole (10.0 g,
Reactants 53.7 mmol), Bromoacetonitrile

triphenylphosphonium salt (20.5 g, 53.7 mmol)

Solvent Dichloromethane (500 mL)

Base 10% Sodium Hydroxide solution (2 mL)
Reaction Temperature Room Temperature

Reaction Time Overnight

(E)-3-(2,2-difluoro-1,3-benzodioxol-4-

Product .
yl)acrylonitrile
Yield 6.5¢g
Purity (by GC) 98.12%
Procedure:

e Atroom temperature, dissolve 4-formyl-2,2-difluoro-1,3-benzodioxole (10.0 g, 53.7 mmol)
and bromoacetonitrile triphenylphosphonium salt (20.5 g, 53.7 mmol) in 500 mL of
dichloromethane.

» To the stirred solution, add 2 mL of a 10% aqueous sodium hydroxide solution.
o Continue stirring the reaction mixture at room temperature overnight.
 After the reaction is complete, wash the organic layer with 200 mL of water.

e Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced
pressure.

e The crude product is purified to yield 6.5 g of (E)-3-(2,2-difluoro-1,3-benzodioxol-4-
yl)acrylonitrile with a purity of 98.12%.[6]
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Il. Herbicide Synthesis: Synthesis of
Aryloxyacetamides

Aryloxyacetamides are a class of herbicides, and their synthesis can be achieved through the
reaction of arylboronic acids with bromoacetonitrile.[1][7]

Reaction Scheme: Synthesis of Aryloxyacetamides

Bromoacetonitrile Nucleophilic
Substitution

- -~

Arylboronic Acid ipso-Hydroxylation . ,“ Phenoxyacetonitrile "
‘\\ (Intermediate D)

/ —p Aryloxyacetamide
H202 / NaOH

il

Click to download full resolution via product page

Caption: One-pot synthesis of aryloxyacetamides.

Experimental Protocol: Synthesis of 2-
phenoxyacetamide

This protocol is a general representation based on the work of Guo et al.[1]
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Parameter Value

Reactants Phenylboronic acid (0.5 mmol),
Bromoacetonitrile (0.7 mmol)

Base Sodium Hydroxide (1.3 mmol)

Oxidant 30% Hydrogen Peroxide (0.08 mL)

Solvent Water (3 mL)

Reaction Temperature 80 °C

Reaction Time 4 hours

Product 2-phenoxyacetamide
Yield 7%
Procedure:

 In areaction vessel, combine phenylboronic acid (0.5 mmol), bromoacetonitrile (0.7 mmol),

and sodium hydroxide (1.3 mmol) in 3 mL of water.

e Add 0.08 mL of 30% aqueous hydrogen peroxide to the mixture.

e Heat the reaction mixture to 80 °C and stir for 4 hours.

 After cooling to room temperature, the product can be isolated and purified using standard

techniques such as extraction and chromatography to yield 2-phenoxyacetamide (77%

yield).[1]

lll. Insecticide Synthesis: Synthesis of Flonicamid

Flonicamid is a pyridine-based insecticide that acts as a selective feeding blocker.[7] Its

synthesis involves the amidation of 4-trifluoromethylnicotinic acid with aminoacetonitrile.

Aminoacetonitrile can be prepared from bromoacetonitrile.

Synthetic Pathway: From Bromoacetonitrile to

Flonicamid
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Caption: Synthetic pathway to the insecticide flonicamid.

Experimental Protocol: Synthesis of Flonicamid

This protocol is a two-part synthesis, starting with the preparation of aminoacetonitrile
hydrochloride from bromoacetonitrile, followed by the synthesis of flonicamid.

Part 1: Synthesis of Aminoacetonitrile Hydrochloride

(A reliable, detailed protocol for this specific conversion was not found in the search results.
The following is a general representation of a plausible synthetic route.)

Procedure:

» Bromoacetonitrile is reacted with a protected form of ammonia, such as
hexamethylenetetramine (urotropine), followed by acidic hydrolysis to yield aminoacetonitrile
hydrochloride. Alternatively, direct amination with ammonia can be performed, but may lead
to side products.

Part 2: Synthesis of N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide (Flonicamid)

This protocol is adapted from patent CN113929621A.[8]
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Parameter Value

4-trifluoromethylnicotinic acid, Aminoacetonitrile

Reactants )
hydrochloride
Acyl chlorination reagent (e.g., thionyl chloride),
Reagents
Catalyst
Solvent Organic solvent (e.g., toluene, dichloromethane)
Reaction Temperature 0-100 °C (amidation step)
Product Flonicamid
Yield = 90%
Purity >98%
Procedure:

e Acyl Chlorination: 4-Trifluoromethylnicotinic acid is converted to its corresponding acy!
chloride using a suitable chlorinating agent (e.g., thionyl chloride) in an organic solvent in the
presence of a catalyst.

o Amidation: The resulting 4-trifluoromethylnicotinoyl chloride is then reacted with
aminoacetonitrile hydrochloride in an organic solvent. The reaction is carried out at a
temperature ranging from 0 to 100 °C.

o Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate
the crude flonicamid, which is then purified, for example by recrystallization, to yield the final
product with a purity of 298% and a yield of 290%.[9]

Conclusion

Bromoacetonitrile is a versatile and essential reagent in the synthesis of a diverse range of
agrochemicals. The protocols outlined in this document demonstrate its utility in constructing
the core structures of fungicides, herbicides, and insecticides through various chemical
transformations, primarily nucleophilic substitution and Wittig-type reactions. The provided
experimental details and quantitative data serve as a valuable resource for researchers and
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professionals in the field of agrochemical development. Proper handling and safety precautions
are paramount when working with bromoacetonitrile due to its toxic and lachrymatory nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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